molecular formula C15H20N2O3 B4940850 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol

2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol

Cat. No. B4940850
M. Wt: 276.33 g/mol
InChI Key: JUMMLJUYEJVWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol, also known as MMD, is a chemical compound that has been widely researched for its potential applications in various fields, including medicine and agriculture. MMD is a chelating agent that is capable of binding to metal ions, making it useful for a variety of purposes. In

Mechanism of Action

2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol works by binding to metal ions, which can have a variety of effects depending on the specific application. In medicine, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In agriculture, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol can improve the uptake of essential nutrients by plants by chelating metal ions that would otherwise be unavailable to the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol are dependent on the specific application. In medicine, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol has been shown to have antioxidant and anti-inflammatory effects, which can help to protect cells from damage and reduce inflammation. In agriculture, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol can improve the uptake of essential nutrients by plants, which can lead to increased crop yields.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol. In medicine, further studies could explore the potential use of 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol in the treatment of specific diseases, such as cancer and neurodegenerative disorders. In agriculture, future research could focus on optimizing the use of 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol as a chelating agent to improve crop yields. Additionally, further studies could explore the potential use of 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol in other fields, such as environmental remediation and industrial applications.
In conclusion, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol is a versatile chemical compound that has many potential applications in various fields of research. Its ability to bind to metal ions makes it useful in a wide range of applications, including medicine and agriculture. While there are limitations to its use in certain experiments, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol remains an important area of research with many potential future directions.

Synthesis Methods

2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol can be synthesized through a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinolinecarboxaldehyde with ethylenediamine in the presence of a reducing agent. The resulting product is then treated with an oxidizing agent to form 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol. The synthesis of 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol has been extensively studied for its potential applications in various fields of research. In medicine, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In agriculture, 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol has been used as a chelating agent to improve the uptake of essential nutrients by plants, thereby increasing crop yields.

properties

IUPAC Name

2-[2-hydroxyethyl-(8-methoxy-4-methylquinolin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-10-14(17(6-8-18)7-9-19)16-15-12(11)4-3-5-13(15)20-2/h3-5,10,18-19H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMMLJUYEJVWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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